4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

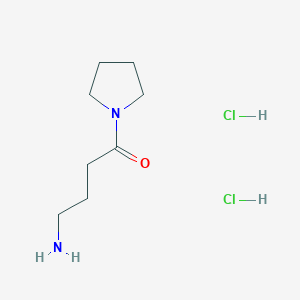

This compound has a molecular formula of C8H18Cl2N2O and a molecular weight of 229.15. It is known for its stimulant effects and has been used in scientific research to study its pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.

Introduction of the Amino Group: The amino group can be introduced through reductive amination reactions, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

Formation of the Butanone Moiety: The butanone moiety can be introduced through alkylation reactions, where an alkyl halide is reacted with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmacological Studies

4-Amino-1-pyrrolidin-1-ylbutan-1-one; dihydrochloride is primarily studied for its stimulant effects on the central nervous system. Research indicates that it increases the release of neurotransmitters such as dopamine and norepinephrine, which can enhance mood and energy levels. This compound has been explored for potential therapeutic applications in treating neurological disorders, particularly those related to mood and attention .

Analytical Chemistry

In analytical chemistry, this compound serves as a model for studying reaction mechanisms and synthetic methodologies. It is utilized in various chemical reactions, including oxidation and reduction processes, leading to the formation of ketones, alcohols, and substituted derivatives .

Biological Investigations

The compound has been investigated for its interactions with neurotransmitter systems. Studies have shown that it acts as a potent inhibitor of dopamine transporters, demonstrating a higher potency than cocaine in some assays. This characteristic makes it a valuable tool for studying dopamine-related pathways and potential treatments for disorders like ADHD and depression .

Case Study 1: Dopamine Transporter Inhibition

A study evaluated the inhibitory effects of 4-Amino-1-pyrrolidin-1-ylbutan-1-one; dihydrochloride on dopamine uptake in vitro. The results indicated an IC50 value of 52 nM, suggesting that the compound is significantly more potent than traditional stimulants like cocaine, which has implications for developing new treatments for substance use disorders .

Case Study 2: Behavioral Pharmacology

Another investigation focused on the behavioral effects of this compound in rodent models. The study found that certain analogs exhibited time-dependent stimulation of locomotor activity, with effects lasting over eight hours. This suggests potential applications in understanding the pharmacodynamics of stimulant drugs and their behavioral outcomes .

Comparative Analysis of Related Compounds

| Compound Name | Potency (IC50) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Cocaine | 500 nM | Dopamine reuptake inhibition | Substance use disorder |

| 4-Amino-1-pyrrolidin-1-ylbutan-1-one; dihydrochloride | 52 nM | Dopamine reuptake inhibition | ADHD, depression |

| Pyrovalerone | 21.4 nM | Dopamine reuptake inhibition | Stimulant effects |

Mécanisme D'action

The mechanism of action of 4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of these neurotransmitters in the synaptic cleft.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Pyrrolidinopentiophenone (α-PVP): Another cathinone derivative with similar stimulant effects.

Methylenedioxypyrovalerone (MDPV): A synthetic cathinone known for its potent stimulant properties.

Mephedrone: A synthetic cathinone with stimulant and empathogenic effects.

Uniqueness

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride is unique due to its specific structural features, including the presence of the pyrrolidine ring and the amino group, which contribute to its distinct pharmacological profile. Its ability to interact with monoamine transporters and inhibit their reuptake sets it apart from other similar compounds.

Activité Biologique

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine.

The biological activity of this compound primarily involves its interaction with neurotransmitter transporters. Research indicates that compounds within this class can selectively inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for understanding the compound's potential therapeutic applications, particularly in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Biological Activities

The compound exhibits a range of biological activities:

- Neurotransmitter Modulation : It acts as a selective inhibitor of dopamine and norepinephrine transporters, which may enhance mood and cognitive function .

- Potential Antidepressant Effects : Due to its influence on neurotransmitter levels, it may have antidepressant properties, similar to those observed in other monoamine reuptake inhibitors.

- Stimulant Properties : The compound has stimulant-like effects, which can lead to increased energy and alertness .

Case Studies

Several studies have explored the biological effects of similar compounds. For example:

- Study on Dopamine Reuptake Inhibitors : Research on analogues of 2-pyrrolidin-1-yl-pentan-1-one demonstrated significant inhibition of dopamine transporter (DAT) activity, suggesting that modifications in the pyrrolidine structure can enhance biological activity .

- Comparative Analysis : A study comparing various pyrrolidine derivatives found that certain structural modifications significantly impacted their affinity for neurotransmitter receptors, highlighting the importance of chemical structure in determining biological activity .

Data Table: Biological Activity Comparison

| Compound | Target Receptors | Activity Level | Notes |

|---|---|---|---|

| This compound | DAT, NET | High | Selective inhibition observed |

| 2-Pyrrolidin-1-yl-pentan-1-one | DAT | Moderate | Structural analog with stimulant effects |

| Racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | DAT, NET | High | Most biologically active enantiomer |

Propriétés

IUPAC Name |

4-amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c9-5-3-4-8(11)10-6-1-2-7-10;;/h1-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVOBWOLBGNAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.